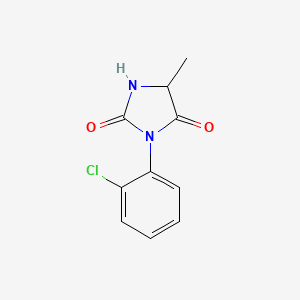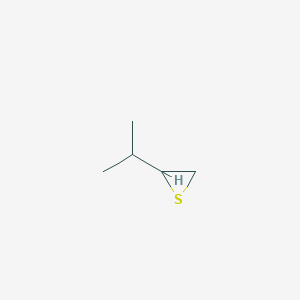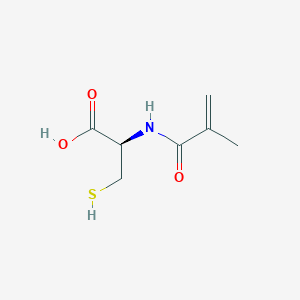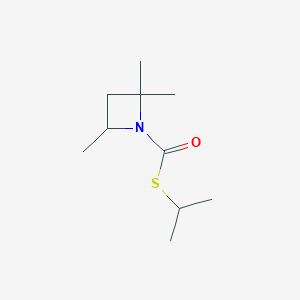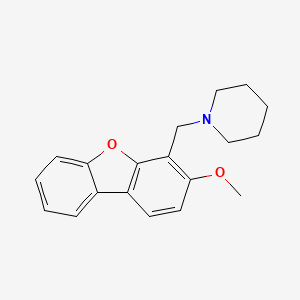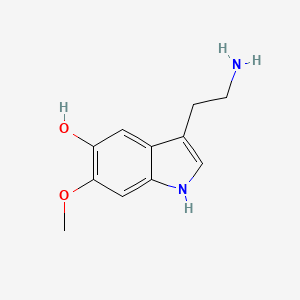
3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound has a unique structure that includes an aminoethyl group and a methoxy group attached to the indole ring, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxyindole with 2-bromoethylamine under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the product, which is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the need for manual intervention.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act on serotonin receptors, particularly the 5-HT2A receptor, which is known to play a role in mood regulation and cognitive functions. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Serotonin (5-hydroxytryptamine): A neurotransmitter with a similar indole structure but with a hydroxyl group instead of a methoxy group.
Melatonin (5-methoxy-N-acetyltryptamine): A hormone involved in regulating sleep-wake cycles, with a similar methoxy group but an additional acetyl group.
Psilocin (4-hydroxy-N,N-dimethyltryptamine): A psychedelic compound with a hydroxyl group at the 4-position and dimethyl groups on the nitrogen.
Uniqueness
3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives. Its combination of an aminoethyl group and a methoxy group on the indole ring sets it apart from other similar compounds and may result in unique interactions with biological targets.
Properties
CAS No. |
46397-71-1 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(2-aminoethyl)-6-methoxy-1H-indol-5-ol |
InChI |
InChI=1S/C11H14N2O2/c1-15-11-5-9-8(4-10(11)14)7(2-3-12)6-13-9/h4-6,13-14H,2-3,12H2,1H3 |
InChI Key |
YEAKJKBDBPBKBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C2CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)

![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
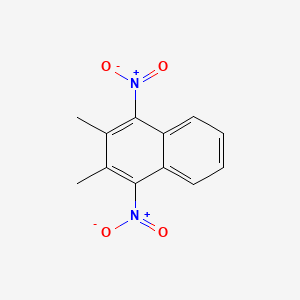
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)

![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)
